molecular formula C17H18F3N3O2 B5381072 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide

2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide

Cat. No. B5381072
M. Wt: 353.34 g/mol
InChI Key: FTVFZFBQRXABOW-UHFFFAOYSA-N
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Description

2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a synthetic compound that belongs to the class of amide compounds and has a unique chemical structure.

Mechanism of Action

The mechanism of action of 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and neurodegenerative diseases. It has also been shown to modulate the activity of certain neurotransmitters that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth and induce apoptosis, and protect neurons from damage and death. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a diagnostic tool for various diseases. Additionally, its potential as a drug delivery system for other therapeutic agents should be explored. Finally, its potential as a research tool for studying inflammation, cancer, and neurodegenerative diseases should be investigated.

Synthesis Methods

The synthesis of 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide involves several steps. The first step involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-3-pyridinemethanol to form 2-(3-(trifluoromethyl)phenoxy)pyridine. The second step involves the reaction of 2-(3-(trifluoromethyl)phenoxy)pyridine with N-Boc-2-amino-2-methylpropan-1-amine to form N-Boc-2-((2-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methyl)alaninamide. The final step involves the removal of the Boc group using TFA to form 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide.

Scientific Research Applications

2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide has potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-amino-2-methyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-16(2,21)15(24)23-10-11-5-4-8-22-14(11)25-13-7-3-6-12(9-13)17(18,19)20/h3-9H,10,21H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFZFBQRXABOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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